

What are the chemical properties of 5-Bromothiazol-2-amine?

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Compound of Interest

Compound Name: 5-Bromothiazol-2-amine

Cat. No.: B145681

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An In-depth Technical Guide to the Chemical Properties of **5-Bromothiazol-2-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromothiazol-2-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and an amino group at the 2-position. This molecule serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials.^[1] The presence of the reactive bromine atom and the nucleophilic amino group allows for a wide range of chemical transformations, making it a versatile precursor for more complex molecular architectures.^{[1][2]} Its derivatives have shown diverse biological activities, including antimicrobial, antifungal, and anticancer properties.^{[1][2][3][4]} Notably, its hydrobromide salt has been investigated for its potential in treating Alzheimer's disease through the inhibition of p70S6 kinase.^[5] This guide provides a comprehensive overview of the chemical properties, spectral data, and key experimental protocols related to **5-Bromothiazol-2-amine**.

Chemical and Physical Properties

The fundamental physicochemical properties of **5-Bromothiazol-2-amine** are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference(s)
Molecular Formula	$C_3H_3BrN_2S$	[6] [7] [8] [9]
Molecular Weight	179.04 g/mol	[6] [7] [8] [9]
Appearance	White solid	[9] [10]
Melting Point	165 °C (decomposes)	[8] [9] [10]
Boiling Point	287.6 ± 13.0 °C (Predicted)	[9] [10]
Density	1.976 ± 0.06 g/cm ³ (Predicted)	[9] [10]
pKa	3.22 ± 0.10 (Predicted)	[9] [10]
Solubility	Soluble in polar solvents. The hydrobromide salt is soluble in methanol.	[1] [11]
Storage	Keep in a dark place, under an inert atmosphere. Store in a freezer at temperatures below -20°C.	[9] [10]
CAS Number	3034-22-8	[6] [7] [8] [9]

Spectral Data Summary

The structural characterization of **5-Bromothiazol-2-amine** is confirmed through various spectroscopic techniques. The expected spectral characteristics are outlined in the table below.

Spectroscopy Technique	Expected Characteristics	Reference(s)
¹ H-NMR	Signals corresponding to the amine protons (broad singlet, exchangeable with D ₂ O) and a singlet for the proton on the thiazole ring.	[12]
¹³ C-NMR	Resonances for the three carbons of the thiazole ring, with the carbon bearing the bromine atom shifted downfield. Data is available in public databases.	[7]
Infrared (IR) Spectroscopy	Primary amines typically show two N-H stretching bands between 3300-3500 cm ⁻¹ . An N-H bending vibration is expected around 1580-1650 cm ⁻¹ . A C-N stretching band for aromatic amines is typically observed in the 1250-1335 cm ⁻¹ region. FTIR data for a KBr pellet is available.[7][13][14]	[7][13][14]
Mass Spectrometry (MS)	The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks ([M] ⁺ and [M+2] ⁺) of nearly equal intensity. GC-MS data is publicly available.	[7][12]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **5-Bromothiazol-2-amine** are provided below. These protocols are based on established literature procedures.

Protocol 1: Synthesis from 2-Aminothiazole via Bromination

This protocol describes the direct bromination of 2-aminothiazole.

Materials:

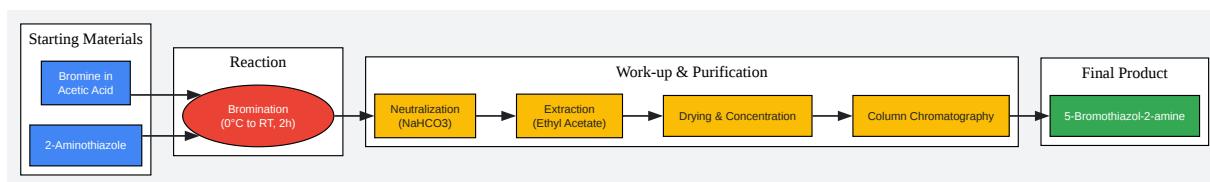
- 2-Aminothiazole
- Acetic Acid
- Bromine
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer
- Ice bath

Methodology:

- In a flask equipped with a magnetic stirrer and cooled in an ice bath ($0\text{ }^\circ\text{C}$), dissolve 2-aminothiazole (1.0 eq) in acetic acid.
- Slowly add bromine (2.0 eq) dropwise to the solution while maintaining the temperature at $0\text{ }^\circ\text{C}$.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully neutralize the reaction mixture by adding saturated NaHCO_3 solution until the pH is between 7 and 8.

- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with saturated saline solution, and dry over anhydrous Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to yield pure **5-Bromothiazol-2-amine**.

[6]



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Synthesis of **5-Bromothiazol-2-amine** via Bromination.

Protocol 2: Synthesis from 2-Amino-5-bromothiazole Hydrobromide

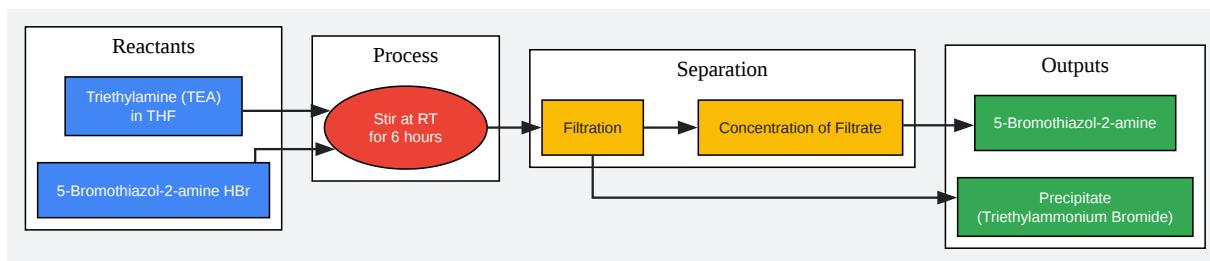
This protocol details the preparation of the free base from its hydrobromide salt.

Materials:

- 2-Amino-5-bromothiazole hydrobromide
- Triethylamine (TEA)
- Tetrahydrofuran (THF)
- Standard laboratory glassware and magnetic stirrer

Methodology:

- Create a suspension of 2-amino-5-bromothiazole hydrobromide (1.0 eq) in tetrahydrofuran (THF).
- Add triethylamine (TEA, 1.5 eq) to the suspension.
- Stir the mixture vigorously at room temperature for 6 hours.
- The completion of the reaction is indicated by the formation of a precipitate (triethylammonium bromide).
- Remove the precipitate by filtration.
- Concentrate the filtrate under reduced pressure to afford **5-Bromothiazol-2-amine**.
- The resulting product is often of sufficient purity to be used directly in subsequent reactions without further purification.[6][8]



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Liberation of the free amine from its hydrobromide salt.

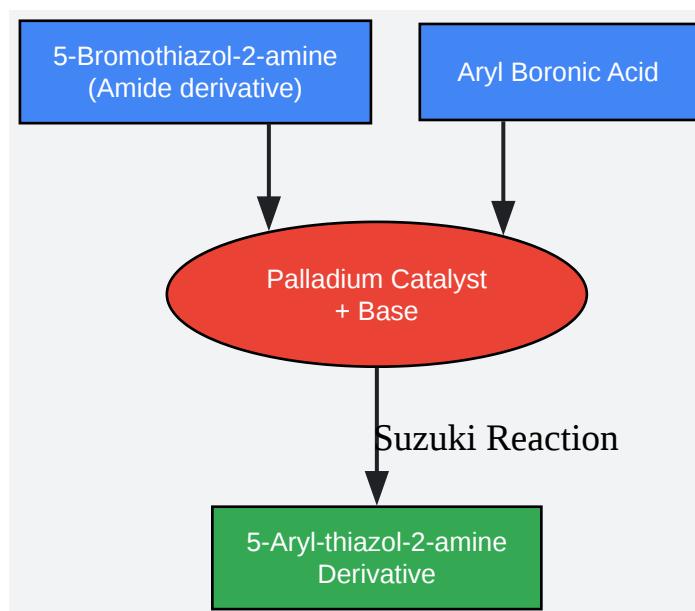
Reactivity and Applications

5-Bromothiazol-2-amine is a valuable intermediate in the synthesis of various biologically active molecules. The amino group can undergo acylation, while the bromine atom is

susceptible to substitution, most notably in metal-catalyzed cross-coupling reactions like the Suzuki reaction.[2][3][4]

Application in Suzuki Coupling

A significant application is its use in Suzuki coupling reactions to form C-C bonds, attaching aryl groups at the 5-position of the thiazole ring. This is a key step in synthesizing potent inhibitors of biological targets like KPNB1.[2][3]

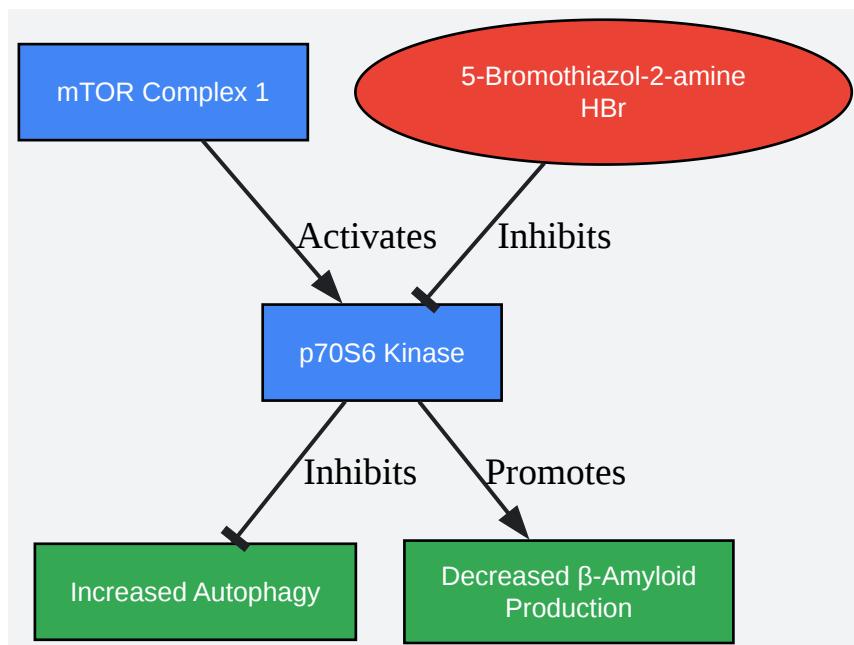


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Role as a substrate in Suzuki cross-coupling reactions.

Biological Signaling Pathway Involvement

The hydrobromide salt of **5-Bromothiazol-2-amine** has been identified as an inhibitor of p70S6 kinase (p70S6K).[5] This kinase is a downstream effector in the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival. Inhibition of p70S6K can lead to an increase in autophagy and a reduction in the production of β -amyloid, a pathological hallmark of Alzheimer's disease.[5]

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